18-Methoxy-18-oxooctadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methoxy-18-oxooctadecanoic acid typically involves the esterification of octadecanedioic acid. One common method includes the reaction of octadecanedioic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the monomethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
18-Methoxy-18-oxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products Formed
Oxidation: Octadecanedioic acid.
Reduction: 18-Hydroxy-18-methoxyoctadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
18-Methoxy-18-oxooctadecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of surfactants and polymers.
Biology: The compound is studied for its potential role in lipid metabolism and as a precursor for bioactive lipids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals, including lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 18-Methoxy-18-oxooctadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form bioactive lipids that regulate various cellular processes. The methoxy and ketone groups play a crucial role in its reactivity and interaction with enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Octadecanedioic acid: The parent compound, lacking the methoxy and ketone groups.
18-Hydroxy-18-oxooctadecanoic acid: A derivative with a hydroxyl group instead of a methoxy group.
Octadecanedioic acid dimethyl ester: A fully esterified derivative.
Uniqueness
18-Methoxy-18-oxooctadecanoic acid is unique due to the presence of both a methoxy and a ketone group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
18-methoxy-18-oxooctadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-17H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRXFESGFLYUHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313394 | |
Record name | 18-methoxy-18-oxooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72849-35-5 | |
Record name | 72849-35-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 18-methoxy-18-oxooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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